(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione
Overview
Description
Cyclo(Gly-Tyr), also known as cyclo(glycyl-tyrosyl), is a cyclic dipeptide composed of glycine and tyrosine. This compound is part of the 2,5-diketopiperazines family, which are the smallest cyclic peptides. These compounds are widely present in nature and exhibit various biological and pharmacological activities, including antibacterial, antiviral, antitumoral, and antioxidant properties .
Mechanism of Action
Target of Action
The primary targets of (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione are TNFRSF10B and CYCS . These proteins play a pivotal role in the apoptotic pathway, making them crucial components in the mechanism of action of this compound .
Mode of Action
This compound interacts with its targets, TNFRSF10B and CYCS, by binding to them. This interaction enhances the structural stability of these proteins . The augmented strength of TNFRSF10B results in heightened interactions with other pertinent factors, consequently leading to an increased propensity for apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathway, specifically the caspase activation pathway . By binding to TNFRSF10B and CYCS, it influences the downstream effects of this pathway, leading to the induction of apoptosis .
Result of Action
The primary result of the action of this compound is the induction of apoptosis in gastric cancer cells . This is achieved through the compound’s interaction with TNFRSF10B and CYCS, leading to an increased propensity for apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Tyr) can be synthesized through a dehydration-condensation reaction of the amino group on the N-terminus and the carboxyl group on the C-terminus of a linear peptide. This reaction typically involves heating the linear peptide under controlled conditions to promote cyclization .
Industrial Production Methods
In industrial settings, the production of cyclo(Gly-Tyr) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The cyclization step is achieved by cleaving the linear peptide from the solid support and inducing cyclization through appropriate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Gly-Tyr) undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the diketopiperazine ring.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced diketopiperazine derivatives.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Cyclo(Gly-Tyr) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Phe): Composed of glycine and phenylalanine.
Cyclo(Trp-Tyr): Composed of tryptophan and tyrosine.
Cyclo(Trp-Trp): Composed of two tryptophan residues.
Uniqueness
Cyclo(Gly-Tyr) is unique due to its specific combination of glycine and tyrosine, which imparts distinct biological activities and chemical reactivity. Its phenolic hydroxyl group enhances its affinity for certain enzymes and proteins, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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